![molecular formula C13H13N3O3 B13728571 (2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol is a chiral compound with a complex structure that includes a nitropyridine moiety and a phenylethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to form 5-nitropyridine.
Amination: The nitropyridine is then subjected to amination to introduce the amino group at the 2-position.
Chiral Synthesis: The chiral center is introduced through a reaction with a chiral auxiliary or by using chiral catalysts to ensure the (2R) configuration.
Coupling Reaction: The final step involves coupling the 5-nitropyridin-2-ylamine with 2-phenylethanol under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by chiral resolution techniques to obtain the desired enantiomer. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol can undergo various chemical reactions, including:
Oxidation: The phenylethanol group can be oxidized to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the amino derivative.
Substitution: The products depend on the nature of the substituent introduced.
科学研究应用
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific optical or electronic properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the phenylethanol group can interact with hydrophobic pockets in proteins or enzymes. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target.
相似化合物的比较
Similar Compounds
2-Amino-5-nitropyridine: This compound shares the nitropyridine moiety but lacks the phenylethanol group.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyridine ring but differ in the substituents and overall structure.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound has a similar nitropyridine structure but includes additional functional groups and a different core structure.
Uniqueness
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol is unique due to its chiral center and the combination of the nitropyridine and phenylethanol moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C13H13N3O3 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC 名称 |
(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol |
InChI |
InChI=1S/C13H13N3O3/c17-9-12(10-4-2-1-3-5-10)15-13-7-6-11(8-14-13)16(18)19/h1-8,12,17H,9H2,(H,14,15)/t12-/m0/s1 |
InChI 键 |
XLYQZENRJZEKAW-LBPRGKRZSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](CO)NC2=NC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C(CO)NC2=NC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


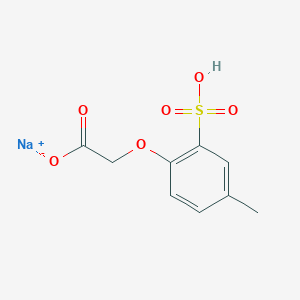


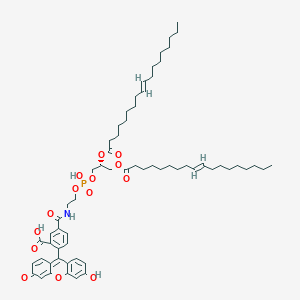
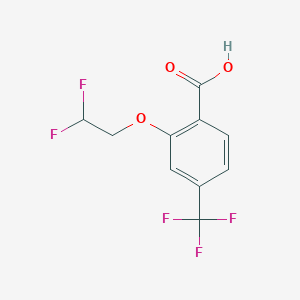

![Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)

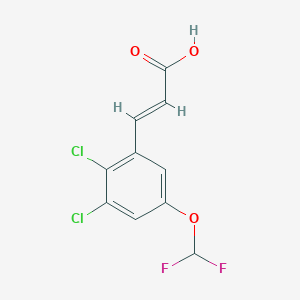
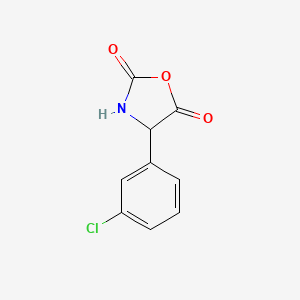
![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
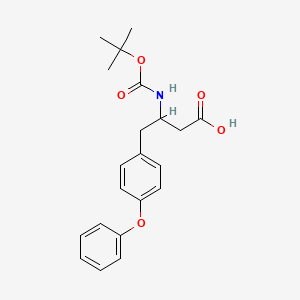
![8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13728583.png)
![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
